molecular formula C20H20N4S B2944754 3-(5-((2,5-dimethylbenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole CAS No. 863002-10-2

3-(5-((2,5-dimethylbenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole

Cat. No.: B2944754
CAS No.: 863002-10-2
M. Wt: 348.47
InChI Key: ZSNOFZNDQDYJPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-((2,5-Dimethylbenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole is a synthetic chemical compound with the molecular formula C17H19N5S and a molecular weight of 325.44 g/mol . This complex molecule is built around a 1,2,4-triazole heterocyclic core, a scaffold renowned in medicinal chemistry for its versatile biological properties and its presence in numerous pharmacologically active agents . The structure incorporates an indole system, a common motif in biomolecules, linked to a triazole ring that is further modified with a (2,5-dimethylbenzyl)thio ether group at the 5-position and a methyl group at the 4-position . This specific arrangement of functional groups makes it a valuable intermediate for researchers investigating structure-activity relationships in heterocyclic chemistry. The primary research value of this compound lies in its potential as a key precursor or structural template in the design and synthesis of novel bioactive molecules. The 1,2,4-triazole nucleus is a privileged structure in drug discovery, known to confer a wide range of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and anticancer effects . The incorporation of the indole moiety, another biologically significant heterocycle, further enhances its potential for interacting with various enzymatic targets and biological systems. Researchers can utilize this compound to develop new derivatives aimed at exploring its mechanism of action against specific biological targets, such as enzymes or receptors, or to enhance its physicochemical properties like solubility and metabolic stability . This product is provided for research and development purposes in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-[5-[(2,5-dimethylphenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4S/c1-13-8-9-14(2)15(10-13)12-25-20-23-22-19(24(20)3)17-11-21-18-7-5-4-6-16(17)18/h4-11,21H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSNOFZNDQDYJPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NN=C(N2C)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 3-(5-((2,5-dimethylbenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole is a novel triazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

  • Molecular Formula : C26H24N4OS2
  • Molecular Weight : 472.6 g/mol
  • CAS Number : 847403-00-3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

  • Formation of the Triazole Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Benzylthio Group : Nucleophilic substitution reactions are used to attach the 2,5-dimethylbenzylthio moiety.
  • Indole Integration : The final step involves coupling the triazole with an indole derivative.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives. The compound has shown significant activity against various strains of bacteria and fungi. For instance:

  • Antibacterial Efficacy : In vitro tests revealed that the compound exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, it demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics .
OrganismMIC (µg/mL)
Escherichia coli8
Staphylococcus aureus16
Candida albicans32

Antioxidant Activity

The compound also exhibits promising antioxidant properties. DPPH and ABTS assays indicated that it effectively scavenges free radicals, with IC50 values suggesting comparable efficacy to standard antioxidants like ascorbic acid .

Anticancer Activity

Triazole derivatives have been extensively studied for their anticancer properties. The compound demonstrated cytotoxic effects against several cancer cell lines:

Cell LineIC50 (µM)
HCT-116 (Colon Cancer)6.2
T47D (Breast Cancer)27.3

These results indicate that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Free Radical Scavenging : Its structure allows it to interact with free radicals, reducing oxidative stress.
  • DNA Interaction : There is evidence suggesting that triazole derivatives can intercalate into DNA, disrupting replication in cancer cells.

Case Studies

Several studies have explored the biological effects of triazole derivatives similar to this compound:

  • Study on Antibacterial Activity : A study published in PMC demonstrated that a related triazole derivative showed high binding affinity to bacterial enzymes, suggesting a robust mechanism for its antibacterial action .
  • Anticancer Research : Research published in Chemical Biology indicated that certain triazoles could induce apoptosis in cancer cells through mitochondrial pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 2: Activity and Property Comparison
Compound Name / ID Biological Activity Key Findings UV-Vis Absorption (nm) Computational Analysis Reference
Target Compound Hypothesized: Antimicrobial, Antifungal Structural analogs show immunomodulatory and hepatoprotective effects N/A Not reported
Tryfuzol® (Piperidine-triazole hybrid) Immunomodulatory, Antioxidant High activity due to furan-phenyl substituents N/A N/A
N-Substituted 2-((5-(3-Bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)propanamide Nonlinear Optical Properties Strong NLO response linked to bromophenyl and propanamide groups 295–298 DFT studies confirm charge transfer
4-((5-(Decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine Antifungal, Antimicrobial Decylthio chain enhances lipid bilayer interaction N/A N/A

Key Observations :

  • Substituent Impact : Electron-deficient groups (e.g., 3,5-dinitrobenzyl in Compound 80) may enhance reactivity but reduce bioavailability, while alkyl chains (e.g., decylthio) improve antifungal activity .

Computational and Analytical Insights

  • DFT Studies: Bromophenyl-triazole derivatives demonstrate intramolecular charge transfer, correlating with nonlinear optical (NLO) properties . Similar analysis for the target compound could predict its optoelectronic behavior.

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